molecular formula C15H19F2NO2 B1376458 Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate CAS No. 1303974-56-2

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate

Cat. No.: B1376458
CAS No.: 1303974-56-2
M. Wt: 283.31 g/mol
InChI Key: QOHOSDXPUXGUNY-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate is a synthetic organic compound with the molecular formula C₁₅H₁₉F₂NO₂ and a molecular weight of 283.32 g/mol . It is characterized by the presence of a piperidine ring substituted with benzyl and difluoro groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives, benzyl halides, and ethyl esters.

    Reaction Conditions: The key steps involve nucleophilic substitution reactions where the piperidine ring is functionalized with benzyl and difluoro groups. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the substitution reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-11-18(9-8-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHOSDXPUXGUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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